左旋去甲肾上腺素酒石酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

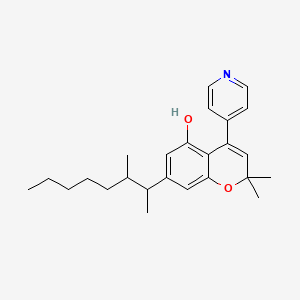

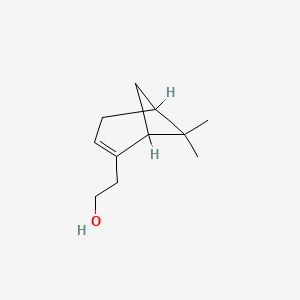

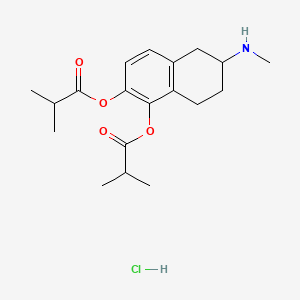

- 从结构上看,它与内源性激素和神经递质去甲肾上腺素 相同。

- 该化合物通过缓慢静脉注射给药 .

左旋去甲肾上腺素酒石酸盐: 是一种主要用于治疗血压极低患者的药物。 它通常在败血症的情况下使用,当血压在静脉输液后没有改善时。

科学研究应用

化学: 左旋去甲肾上腺素酒石酸盐用作研究神经递质相互作用和受体结合的模型化合物。

生物学: 它在了解交感神经系统功能和肾上腺素能受体信号传导中起着至关重要的作用。

医学: 除了临床用途外,左旋去甲肾上腺素酒石酸盐还为心血管健康和休克管理的研究提供了信息。

工业: 其应用扩展到制药开发和药物发现。

作用机制

靶点: 左旋去甲肾上腺素酒石酸盐与α₁和α₂肾上腺素能受体结合并激活它们。

影响: 这种激活会导致血管收缩,外周血管阻力增加,血压升高。 此外,胃肠道和肾脏的血液供应减少。

与相似化合物的比较

独特性: 左旋去甲肾上腺素酒石酸盐的独特性在于它既是一种药物,也是一种神经递质。

相似化合物: 其他相关化合物包括肾上腺素(肾上腺素)、多巴胺和异丙肾上腺素。

请记住,左旋去甲肾上腺素酒石酸盐的临床用途主要是在管理低血压状态。 如果您有任何进一步的问题或需要更多信息,请随时询问

生化分析

Biochemical Properties

Norepinephrine bitartrate salt interacts with various enzymes, proteins, and other biomolecules. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Cellular Effects

Norepinephrine bitartrate salt has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .

Molecular Mechanism

The mechanism of action of norepinephrine bitartrate salt involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions as a peripheral vasoconstrictor (alpha-adrenergic action) and an inotropic stimulator of the heart and dilator of coronary arteries (beta-adrenergic action) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of norepinephrine bitartrate salt change over time. It has been found to be stable at pH 3.6 to 6 in dextrose 5% . The rate of loss also increases with exposure to increasing temperatures .

Dosage Effects in Animal Models

In animal models, the effects of norepinephrine bitartrate salt vary with different dosages. For instance, in a study involving healthy isoflurane-anesthetized New Zealand White rabbits, significant cardiovascular effects were observed with increasing dosages of norepinephrine .

Metabolic Pathways

Norepinephrine bitartrate salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Norepinephrine bitartrate salt is transported and distributed within cells and tissues. It is necessary during the manufacturing process to facilitate norepinephrine solubility in a vehicle compatible with intravenous administration .

Subcellular Localization

It is known that norepinephrine is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .

准备方法

合成路线: 左旋去甲肾上腺素酒石酸盐可以通过化学反应合成。 特定的合成路线没有得到广泛的记录。

工业生产: 工业生产方法包括提取或化学合成去甲肾上腺素,然后将其与酒石酸结合形成酒石酸盐。

化学反应分析

反应: 左旋去甲肾上腺素酒石酸盐会经历各种反应,包括氧化、还原和取代。

常用试剂和条件: 具体的试剂和条件取决于所需的转化。 例如

主要产物: 这些反应中形成的主要产物包括去甲肾上腺素的氧化和还原形式。

相似化合物的比较

Uniqueness: Norepinephrine tartrate’s uniqueness lies in its dual role as a medication and a neurotransmitter.

Similar Compounds: Other related compounds include epinephrine (adrenaline), dopamine, and isoproterenol.

Remember that norepinephrine tartrate’s clinical use is primarily in managing hypotensive states. If you have any further questions or need additional information, feel free to ask

属性

CAS 编号 |

3414-63-9 |

|---|---|

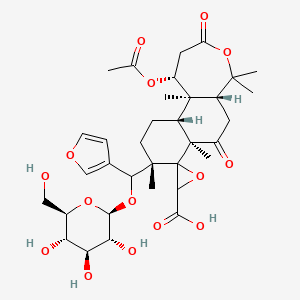

分子式 |

C12H17NO9 |

分子量 |

319.26 g/mol |

IUPAC 名称 |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI 键 |

WNPNNLQNNJQYFA-LREBCSMRSA-N |

SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O |

手性 SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Arterenol bitartrate, Norepinephrine bitartrate salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

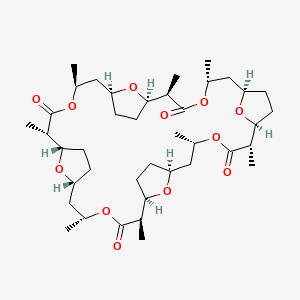

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)